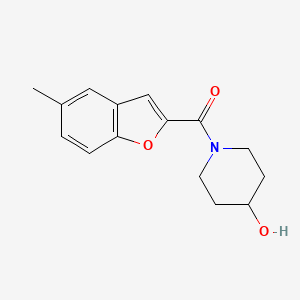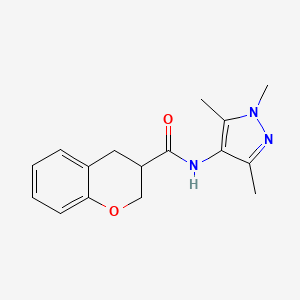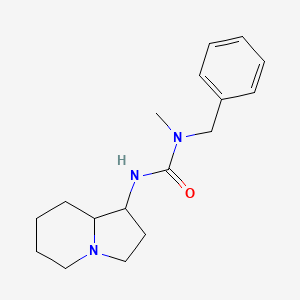![molecular formula C16H16N2O2 B7565546 N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide, also known as AM679, is a synthetic compound that belongs to the class of indolecarboxamides. It has been widely used in scientific research due to its unique properties, such as its ability to modulate the activity of the endocannabinoid system.
作用机制
The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide involves its binding to the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and other tissues. Upon binding to the CB1 receptor, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can activate or inhibit downstream signaling pathways, depending on the specific context. For example, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and metabolism. In addition, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can also inhibit the adenylyl cyclase pathway, which is involved in the production of cyclic AMP (cAMP) and is known to modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide are diverse and depend on the specific experimental conditions. In general, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to modulate the activity of the endocannabinoid system, leading to changes in various physiological processes. For example, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to reduce pain sensation in animal models of neuropathic pain, suggesting that it may have potential therapeutic applications in the treatment of chronic pain. In addition, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to affect memory formation and retrieval, as well as mood and anxiety-related behaviors, indicating that it may have potential applications in the treatment of psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide in lab experiments is its specificity for the CB1 receptor. Unlike other compounds that may bind to multiple receptors, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to selectively bind to the CB1 receptor, allowing researchers to study the specific effects of CB1 receptor modulation on various physiological processes. However, one of the limitations of using N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide is its relatively low potency compared to other CB1 receptor agonists, such as Δ9-tetrahydrocannabinol (THC). This may limit its usefulness in certain experimental contexts where high potency is required.
未来方向
There are many potential future directions for research on N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide and the endocannabinoid system. One area of research that is currently being explored is the development of novel CB1 receptor modulators that have higher potency and selectivity than existing compounds. Another area of research is the identification of new signaling pathways that are regulated by the endocannabinoid system, which could lead to the development of new therapeutic targets for various diseases. Finally, there is a growing interest in the use of CB1 receptor modulators in the treatment of various psychiatric disorders, such as anxiety and depression, which could have significant clinical implications.
合成方法
The synthesis of N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide involves the reaction between furan-2-ylacetic acid and 2-methylindole-3-carboxylic acid, followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is purified by column chromatography to obtain a white solid with a purity of over 95%.
科学研究应用
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been extensively used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that regulates various physiological processes, including pain sensation, appetite, mood, and memory. N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide has been shown to selectively bind to the CB1 cannabinoid receptor, which is one of the main components of the endocannabinoid system. By modulating the activity of the CB1 receptor, N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide can affect the signaling pathways that are regulated by the endocannabinoid system, providing researchers with a powerful tool to study the physiological and pathological processes that are controlled by this system.
属性
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10(14-8-5-9-20-14)18-16(19)15-11(2)17-13-7-4-3-6-12(13)15/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWCLTGAODXTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NC(C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7565474.png)
![2-(4-ethoxyphenyl)-N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7565487.png)
![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)


![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)


![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)